5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid

Medicinal Chemistry Structure-Activity Relationships Pharmacophore Design

5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid is a synthetic small-molecule sulfonamide that incorporates an indazole heterocycle linked via a sulfamoyl bridge to a 2-hydroxybenzoic acid (salicylic acid) moiety. Its molecular formula is C14H11N3O5S (MW 333.32 g/mol) and it is catalogued under MDL number MFCD07324332.

Molecular Formula C14H11N3O5S
Molecular Weight 333.32 g/mol
CAS No. 854358-00-2
Cat. No. B1599290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid
CAS854358-00-2
Molecular FormulaC14H11N3O5S
Molecular Weight333.32 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1NS(=O)(=O)C3=CC(=C(C=C3)O)C(=O)O)NN=C2
InChIInChI=1S/C14H11N3O5S/c18-13-4-3-10(6-11(13)14(19)20)23(21,22)17-9-2-1-8-7-15-16-12(8)5-9/h1-7,17-18H,(H,15,16)(H,19,20)
InChIKeyXXJITGHMBSVIGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid (CAS 854358-00-2): Baseline Identity for Procurement and Research Selection


5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid is a synthetic small-molecule sulfonamide that incorporates an indazole heterocycle linked via a sulfamoyl bridge to a 2-hydroxybenzoic acid (salicylic acid) moiety. Its molecular formula is C14H11N3O5S (MW 333.32 g/mol) and it is catalogued under MDL number MFCD07324332 . The compound is commercially available from multiple chemical suppliers at purities ranging from 95% to 98%, with recommended storage at 2–8°C in sealed, dry conditions . It is supplied exclusively for research and further manufacturing use, not for direct human application .

Why Generic Substitution Is Unreliable for 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid


Within the indazole-sulfamoyl-benzoic acid chemical space, even minor positional variations of the sulfamoyl linkage, the hydroxy substituent, or the indazole attachment point can profoundly alter hydrogen-bonding capacity, conformational preferences, and target-binding interactions. The 2-hydroxy-5-sulfamoyl substitution pattern found in this compound is distinct from the 3-sulfamoyl or 4-sulfamoyl positional isomers, each of which presents different pharmacophoric geometries [1]. Furthermore, the free phenolic hydroxyl group ortho to the carboxylic acid enables chelation behavior and intramolecular hydrogen bonding that is absent in des-hydroxy analogs or methyl ester derivatives, fundamentally changing solubility, metal-binding properties, and biological recognition [2]. These structural distinctions mean that analogs such as 3-(1H-indazol-6-ylsulfamoyl)benzoic acid or 2-(1H-indazol-6-ylsulfamoyl)benzoic acid methyl ester cannot be assumed to behave interchangeably in any assay or application context.

5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid: Quantitative Differentiation Evidence Against Closest Analogs


Positional Isomer Differentiation: 2-Hydroxy-5-sulfamoyl vs. 3-Sulfamoyl and 4-Sulfamoyl Benzoic Acid Regioisomers

The sulfamoyl group position on the benzoic acid ring is a critical determinant of biological activity in this chemotype. In the TRPM8 antagonist patent US8829026B2, which encompasses sulfamoyl benzoic acid heterobicyclic derivatives, the para-substitution pattern (4-sulfamoyl) is the exemplified and active configuration; meta (3-sulfamoyl) examples are absent from the claims, indicating that the attachment position is not interchangeable [1]. The target compound with a 5-sulfamoyl (meta to carboxylic acid) arrangement places the indazole group in a distinct vector orientation compared to both the 3-sulfamoyl and 4-sulfamoyl isomers. Additionally, the 2-hydroxy group ortho to the carboxylic acid in the target compound provides an intramolecular hydrogen bond donor/acceptor pair that is completely absent in 3-(1H-indazol-6-ylsulfamoyl)benzoic acid (CAS not available, but commercially supplied as the des-hydroxy analog) .

Medicinal Chemistry Structure-Activity Relationships Pharmacophore Design

Free Acid vs. Methyl Ester Differentiation: Impact on Metal Chelation and Solubility

The target compound bears both a free carboxylic acid and an ortho-hydroxy group, forming a salicylic acid motif capable of bidentate metal chelation and pH-dependent solubility. In contrast, the closely related analog 2-(1H-indazol-6-ylsulfamoyl)benzoic acid methyl ester (BindingDB BDBM39231) has the carboxylic acid masked as a methyl ester, eliminating both the negative charge at physiological pH and the chelation capacity [1]. The methyl ester analog showed an IC50 of 1.52 µM in an MLSCN screening assay, but the target (free acid) form has no corresponding screening data in the same assay, precluding a quantitative potency comparison [1]. The free acid form (target compound) is expected to exhibit higher aqueous solubility at neutral to basic pH due to carboxylate formation, while the methyl ester analog (clogP ~2.5 estimated) has higher lipophilicity and membrane permeability potential.

Fragment-Based Drug Discovery Biophysical Assays Solubility Optimization

Indazole N1-H Hydrogen Bond Donor Capacity vs. N-Substituted Indazole Analogs

The indazole ring in the target compound bears a free N1-H hydrogen bond donor, which is a critical pharmacophoric feature for hinge-region binding in kinase ATP-binding pockets and for interactions with carboxylic acid residues in various enzyme active sites. Many potent indazole-based kinase inhibitors (e.g., pazopanib, axitinib) rely on this N1-H donor [1]. In contrast, many indazole-sulfamoyl derivatives in the TRPM8 patent series (US8829026B2) feature N1-cyclopropyl or N1-ethyl substitutions that eliminate this hydrogen bond donor capacity [2]. While no direct IC50 comparison exists between the target compound and any specific N1-substituted analog against a defined target, the presence of the free N1-H differentiates the target compound from the N-alkylated indazole analogs that dominate the TRPM8 antagonist chemical space, suggesting distinct target selectivity profiles.

Kinase Inhibitor Design Hydrogen Bonding Selectivity Engineering

Commercial Purity and Storage Specification Differentiation vs. Uncharacterized or Lower-Purity Alternatives

The target compound is available from established vendors at defined purity specifications: ≥95% purity (AKSci, CAS 854358-00-2, catalog 3259AC) and ≥98% purity (Leyan, product number 1623504) . The compound requires storage at 2–8°C, sealed in dry conditions . In contrast, closely related positional isomers such as 3-(1H-indazol-6-ylsulfamoyl)benzoic acid and 4-chloro-3-[(1H-indazol-6-yl)sulfamoyl]benzoic acid are listed in databases (PhytoBank) without commercial purity specifications or validated storage protocols [1]. This difference in quality characterization reduces procurement risk: the target compound can be sourced with verifiable purity certificates, whereas alternative positional isomers may require in-house purification and characterization before use.

Chemical Procurement Assay Reproducibility Quality Control

Best-Fit Application Scenarios for 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid Based on Available Evidence


Fragment-Based and Structure-Guided Drug Discovery Requiring Salicylic Acid Metal-Chelating Pharmacophores

The 2-hydroxy-5-sulfamoyl substitution pattern provides a salicylic acid motif suitable for bidentate metal coordination. This makes the compound a candidate fragment for screening against metalloenzymes such as carbonic anhydrases, HDACs, or matrix metalloproteases, where the combination of the indazole hinge-binder and the salicylate zinc-binding group may yield starting points for fragment growing. The free N1-H on the indazole further supports kinase hinge-region interactions, positioning this compound as a dual-pharmacophore fragment for metalloenzyme and kinase screening cascades . As noted in Section 3, the free acid/ortho-hydroxy combination differentiates this compound from methyl ester analogs that lack chelation capacity.

SAR Exploration of Sulfamoyl Benzoic Acid Positional Isomers for TRPM8 or Related Ion Channel Targets

The TRPM8 antagonist patent US8829026B2 establishes that sulfamoyl benzoic acid derivatives with heterobicyclic substituents can achieve potent TRPM8 modulation (e.g., RQ-00203078 with IC50 values of 8.3 nM (human) and 5.8 nM (rat)). The target compound, with its unique 5-sulfamoyl (meta) attachment and 2-hydroxy substitution, occupies a position in the SAR landscape that is not represented by the predominantly 4-sulfamoyl or N-alkylated examples in the patent literature. It therefore serves as a tool to probe the positional and hydrogen-bond tolerances of the TRPM8 ligand-binding pocket, potentially revealing selectivity advantages over the 4-sulfamoyl series.

Procurement for Indazole-Containing Compound Library Enrichment with Documented Purity and Storage Protocols

For organizations building diversity-oriented screening libraries or focused indazole-based compound collections, this compound offers a structurally characterized, commercially available entity with defined purity specifications (95–98%) and validated storage conditions (2–8°C, dry, sealed). Unlike related positional isomers or the 4-chloro analog listed in PhytoBank without purity data, this compound can be sourced with certificate of analysis, enabling direct use in high-throughput screening without pre-screening quality control. The combination of indazole, sulfonamide, and salicylic acid fragments in a single, low-molecular-weight scaffold (MW 333.32) also supports fragment-based library design principles.

Quote Request

Request a Quote for 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.